molecular formula C11H12F3NO2 B13955679 Ethyl 4-(methyl(trifluoromethyl)amino)benzoate

Ethyl 4-(methyl(trifluoromethyl)amino)benzoate

Cat. No.: B13955679
M. Wt: 247.21 g/mol
InChI Key: PUJFDABSXRCFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(methyl(trifluoromethyl)amino)benzoate is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(methyl(trifluoromethyl)amino)benzoate typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Trifluoromethylation: The amine group is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, under basic conditions to introduce the trifluoromethyl group.

    Esterification: Finally, the compound is esterified to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methyl(trifluoromethyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-(methyl(trifluoromethyl)amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of new materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism by which Ethyl 4-(methyl(trifluoromethyl)amino)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing lipophilicity and metabolic stability. This can lead to improved efficacy and reduced side effects in pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(trifluoromethyl)benzoate
  • Methyl 4-(trifluoromethyl)benzoate
  • Ethyl 4-aminobenzoate

Uniqueness

Ethyl 4-(methyl(trifluoromethyl)amino)benzoate is unique due to the presence of both a trifluoromethyl group and an ester group, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ester group allows for further functionalization and derivatization.

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

ethyl 4-[methyl(trifluoromethyl)amino]benzoate

InChI

InChI=1S/C11H12F3NO2/c1-3-17-10(16)8-4-6-9(7-5-8)15(2)11(12,13)14/h4-7H,3H2,1-2H3

InChI Key

PUJFDABSXRCFRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(C)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.